molecular formula C5H4ClNO2 B1586171 4-Methyloxazole-5-carbonyl chloride CAS No. 62348-24-7

4-Methyloxazole-5-carbonyl chloride

Cat. No. B1586171
CAS RN: 62348-24-7
M. Wt: 145.54 g/mol
InChI Key: YPKNOSGIABPXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyloxazole-5-carbonyl chloride is a chemical compound with the molecular formula C5H4ClNO2 . It is often used as an intermediate compound in the organic synthesis of pharmaceuticals and agrochemicals.


Synthesis Analysis

Some isoxazole-based amides were synthesized by the reaction of 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride with various aliphatic, aromatic, and heterocyclic amines .


Molecular Structure Analysis

The molecular structure of 4-Methyloxazole-5-carbonyl chloride is represented by the formula C5H4ClNO2 . The molecular weight of this compound is 145.54 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyloxazole-5-carbonyl chloride are not detailed in the search results, it is known to be an intermediate compound frequently utilized in the organic synthesis of pharmaceuticals and agrochemicals.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyloxazole-5-carbonyl chloride include a molecular weight of 145.54 g/mol and a molecular formula of C5H4ClNO2 .

Scientific Research Applications

Synthesis of Bronchodilators

4-Methyloxazole-5-carbonyl chloride is used in the synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea, a key building block for the creation of 1,3-bis(4methyloxazol-5-yl)xanthine. This compound is a potential bronchodilator, which could be an improvement over existing treatments for respiratory conditions (Ray & Ghosh, 1999).

Development of Oxazole Derivatives

The compound is also integral in forming 2-trimethylsilyloxazole via the α-isocyano silyl enol ether, a process that expands the range of oxazole derivatives. These derivatives have numerous applications in chemistry and could be useful in various research and industrial contexts (Dondoni et al., 1984).

Visualization of Actively Respiring Bacteria

In microbiology, 4-Methyloxazole-5-carbonyl chloride is used in creating fluorescent redox probes for direct visualization of actively respiring bacteria. This application is crucial for environmental and biological studies, aiding in the observation and enumeration of bacterial populations in various environments (Rodriguez et al., 1992).

Synthesis of Natural Products

This compound plays a role in the synthesis of siphonazoles, a unique class of natural products. The utilization of 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole demonstrates its potential in the creation of complex organic compounds, which might have pharmaceutical or other practical applications (Zhang & Ciufolini, 2009).

Anticancer Activity

In pharmacology, derivatives of 4-Methyloxazole-5-carbonyl chloride, specifically those incorporating the thiazole moiety, are being explored for their potential as anticancer agents. This research is pivotal in the ongoing quest for more effective cancer treatments (Gomha et al., 2017).

Safety And Hazards

4-Methyloxazole-5-carbonyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, one should wash their face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn. In case of inhalation, skin contact, or eye contact, immediate medical attention is required .

properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKNOSGIABPXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383589
Record name 4-Methyloxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole-5-carbonyl chloride

CAS RN

62348-24-7
Record name 4-Methyloxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyloxazole-5-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
4-Methyloxazole-5-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
4-Methyloxazole-5-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
4-Methyloxazole-5-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
4-Methyloxazole-5-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
4-Methyloxazole-5-carbonyl chloride

Citations

For This Compound
2
Citations
MM SHIRZAD, E PALASKA - nek.istanbul.edu.tr
… 1-(4-methyloxazol-2-yl)-carbonyl-3thiosemicarbazide derivatives by the reaction of 4-methyloxazole-5-carbonyl chloride and thiosemicarbazide in benzene/pyridine at room temperature…
Number of citations: 0 nek.istanbul.edu.tr
G Yang, J Liang, H Yu, B Li - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… (2-chloropyridin-3-yl) -4-methyloxazole-5-carbonyl chloride with ethanamine in toluene. The … 2-(2-chloropyridin-3-yl)-4-methyloxazole-5-carbonyl chloride (1.16 g, 4.50 mmol) and 45 ml …
Number of citations: 9 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.